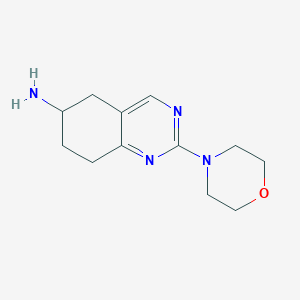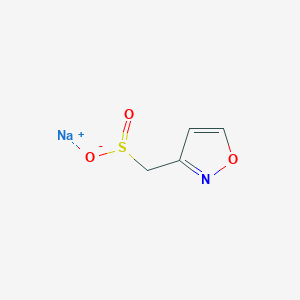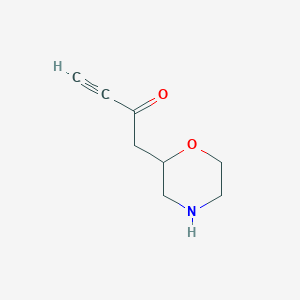
4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative. This compound is characterized by the presence of two bromine atoms at positions 4 and 5 on the pyrrole ring, an isopropyl group at position 1, and a carboxylic acid group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the bromination of a pyrrole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to reduce the carboxylic acid group.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include dehalogenated pyrroles or alcohols.
Substitution: Products may include substituted pyrroles with various functional groups.
科学研究应用
4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: This compound has a similar brominated structure but with a triazole ring instead of a pyrrole ring.
4,5-dibromo-1-(propan-2-yl)-1H-imidazole: Another similar compound with an imidazole ring.
Uniqueness
4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H9Br2NO2 |
|---|---|
分子量 |
310.97 g/mol |
IUPAC 名称 |
4,5-dibromo-1-propan-2-ylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9Br2NO2/c1-4(2)11-6(8(12)13)3-5(9)7(11)10/h3-4H,1-2H3,(H,12,13) |
InChI 键 |
HPEQRVOOMHWKPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC(=C1Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)

![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)






![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)

